5-hydroxy-7-(naphthalen-1-ylmethoxy)-2-phenyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-HYDROXY-7-[(NAPHTHALEN-1-YL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE is a complex organic compound belonging to the class of naphthopyrans. This compound is characterized by its unique structure, which includes a hydroxy group, a naphthalen-1-ylmethoxy group, and a phenyl group attached to a chromenone core. Naphthopyrans are known for their photochromic properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-7-[(NAPHTHALEN-1-YL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE involves multiple stepsThe synthetic route typically involves the use of cyclic voltammetry tests to investigate the electrochemical behavior of the naphthopyran derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Analyse Chemischer Reaktionen
Types of Reactions
5-HYDROXY-7-[(NAPHTHALEN-1-YL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxy, methoxy, and phenyl groups .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents such as bromine or chlorine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
5-HYDROXY-7-[(NAPHTHALEN-1-YL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-HYDROXY-7-[(NAPHTHALEN-1-YL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible transformation between its closed and open forms. This transformation is facilitated by the cleavage of the C(sp3)–O bond in the pyran ring, leading to the formation of transoid-cis and transoid-trans isomers . The molecular targets and pathways involved in this process include the interaction with specific proteins and enzymes that regulate the photochromic response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eigenschaften
Molekularformel |
C26H18O4 |
---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
5-hydroxy-7-(naphthalen-1-ylmethoxy)-2-phenylchromen-4-one |
InChI |
InChI=1S/C26H18O4/c27-22-13-20(29-16-19-11-6-10-17-7-4-5-12-21(17)19)14-25-26(22)23(28)15-24(30-25)18-8-2-1-3-9-18/h1-15,27H,16H2 |
InChI-Schlüssel |
OHAQJLIMJGSMIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=CC5=CC=CC=C54)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.